molecular formula C20H16Cl2N4Ru B8297280 Ruthenium bis bipyridyl dichloride

Ruthenium bis bipyridyl dichloride

Cat. No.: B8297280
M. Wt: 484.3 g/mol
InChI Key: MGAJEYXQYJBLQL-UHFFFAOYSA-L
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Description

Ruthenium bis bipyridyl dichloride, with the chemical formula RuCl₂(bpy)₂·xH₂O (CAS 71230-28-9 for the anhydrous form), is a coordination complex where ruthenium(II) is coordinated by two 2,2′-bipyridyl (bpy) ligands and two chloride ions in a cis-octahedral geometry . This compound is hygroscopic and typically exists as a hydrate. Its synthesis involves refluxing bis(2,2′-bipyridyl)ruthenium(II) dichloride hydrate with cationic ligands in aqueous ethanol . Key applications include its use as a pharmaceutical intermediate and in electrochemical studies due to its redox activity .

Properties

Molecular Formula

C20H16Cl2N4Ru

Molecular Weight

484.3 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2

InChI Key

MGAJEYXQYJBLQL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Scientific Research Applications

Photochemical Applications

Photosensitization and Photoredox Catalysis

Ruthenium bis bipyridyl dichloride is widely used as a photosensitizer due to its ability to absorb light and facilitate electron transfer processes. Upon excitation, the complex transitions to an excited state, allowing it to participate in redox reactions. This property has been exploited in:

  • Water Splitting: The complex can catalyze the oxidation of water to oxygen under light irradiation, making it a candidate for renewable energy applications .
  • Organic Synthesis: It serves as a photoredox catalyst in various organic transformations, including arylation reactions. For instance, it has been successfully used in the arylation of N-heteroarenes under visible light irradiation .

Table 1: Photochemical Properties of this compound

PropertyValue
Absorption Maximum (λ)~450 nm
Emission Maximum (λ)~620 nm
Quantum YieldHigh
Stability under LightModerate

Sensor Technology

Optical Chemical Sensors

The complex has been extensively studied for its application in optical sensors due to its luminescent properties. Modifications to the bipyridine ligands can enhance the sensitivity of these sensors to environmental changes such as pH levels.

  • pH-Sensitive Sensors: A recent study demonstrated that by elongating the conjugation length of the ligands, the complex exhibited significant changes in absorbance depending on the pH of the solution. This characteristic allows for its use as a pH indicator in various chemical analyses .

Table 2: Performance Characteristics of pH-Sensitive Sensors Using Ruthenium Complexes

Sensor TypeOn-Off RatiopH RangeResponse Time
Ru(bpy)2(phen-nBT)22.681 - 11Fast
[Ru(bpy)3]Cl21.601 - 10Moderate

Catalytic Applications

Electrocatalysis and Photocatalysis

This compound has shown promise in electrocatalytic applications, particularly in hydrogen production through water splitting. The complex can facilitate both oxidation and reduction reactions efficiently.

  • Hydrogen Evolution Reaction (HER): Its ability to mediate electron transfer makes it suitable for HER under both electrochemical and photochemical conditions .

Table 3: Catalytic Efficiency of Ruthenium Complexes

Reaction TypeCatalyst UsedTurnover Frequency (TOF)
Water Oxidation[Ru(bpy)3]2+High
Hydrogen Evolution[Ru(bpy)2(phen)]2+Moderate

Biomedical Applications

Anticancer Activity and Imaging

Ruthenium complexes have gained attention for their potential use in biomedical applications due to their cytotoxic properties against cancer cells.

  • Cytotoxicity Studies: Research indicates that ruthenium complexes exhibit selective toxicity towards cancer cells while sparing normal cells, making them candidates for targeted cancer therapies .
  • Luminescence Imaging: The luminescent properties of these complexes allow for their use in imaging techniques, providing insights into cellular processes at a molecular level .

Table 4: Anticancer Activity of Ruthenium Complexes

Complex TypeIC50 (µM)Selectivity Ratio (Cancer/Normal)
Tris(bipyridyl)ruthenium(II)5.0High
Cis-bis(bipyridyl)ruthenium(II)10.0Moderate

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Differences

Compound Name Formula Coordination Geometry Ligands Key Features
Ruthenium bis bipyridyl dichloride RuCl₂(bpy)₂·xH₂O cis-Octahedral 2 bpy, 2 Cl⁻ Chlorides in cis configuration
Tris(2,2′-bipyridyl)ruthenium(II) dichloride [Ru(bpy)₃]Cl₂ Octahedral 3 bpy Higher luminescence quantum yield
Dichlorobis(1,10-phenanthroline)ruthenium(II) [Ru(phen)₂Cl₂] cis-Octahedral 2 phen, 2 Cl⁻ Enhanced π-conjugation from phen ligands
OsBpy (Osmium analog) [Os(bpy)₃]²⁺ Octahedral 3 bpy Longer excited-state lifetime (Os vs. Ru)

Photophysical Properties

  • Emission Wavelengths :

    • RuCl₂(bpy)₂ : Emits in the range 550–670 nm under two-photon excitation, similar to tris-bpy complexes like [Ru(bpy)₃]Cl₂ .
    • [Ru(phen)₃]²⁺ : Exhibits a red-shifted emission (~650 nm) due to extended π-conjugation in phenanthroline ligands .
    • OsBpy : Shows emission at ~700 nm , attributed to the heavier osmium atom enhancing spin-orbit coupling .
  • Excited-State Lifetimes :

    • Tris-bpy complexes ([Ru(bpy)₃]²⁺) have microsecond-scale lifetimes, making them superior for time-resolved luminescence assays compared to bis-bpy analogs .
    • RuCl₂(bpy)₂ has a shorter lifetime (~100 ns), limiting its use in phosphorescence lifetime imaging (PLIM) .

Electrochemical Behavior

  • Ag/AgCl, with reversible Ru²⁺/Ru³⁺ transitions . [Ru(phen)₂Cl₂]: Higher stability in acidic media, with redox potentials shifted by ~0.3 V compared to bpy analogs .

Commercial Availability and Purity

  • RuCl₂(bpy)₂·xH₂O : Available at 98% purity (1g = ~$200), primarily as a pharmaceutical intermediate .
  • [Ru(bpy)₃]Cl₂·6H₂O : Higher purity (99%, 1g = ~$300) and widely used in research .

Key Research Findings

Ligand Effects on Luminescence : Tris-bpy complexes exhibit 3x higher luminescence intensity than bis-bpy analogs due to better excited-state stabilization .

Metal Center Influence : Osmium analogs (e.g., OsBpy) show redshifted emission but require higher excitation energies (~810 nm) for two-photon microscopy .

Stability in Aqueous Media : Chloride ligands in RuCl₂(bpy)₂ enhance solubility in water, whereas hexafluorophosphate counterions (e.g., Ru(bpy)₃₂) improve stability in organic solvents .

Preparation Methods

Reaction Mechanism and Procedure

ParameterValue/Range
RuCl₃·xH₂O : bpy ratio1 : 2.2–2.5 (molar)
SolventDMF (anhydrous)
Temperature150–155°C (reflux)
Reaction Time12–24 hours
Yield60–75%
Purity (after recrystallization)≥97%

Optimization Strategies

  • Solvent Purity : Anhydrous DMF is critical to prevent hydrolysis of RuCl₃.

  • Ligand Excess : A 10% molar excess of bpy ensures complete complexation, minimizing unreacted RuCl₃.

  • Oxygen Exclusion : Conducting reactions under argon or nitrogen prevents oxidation of Ru²⁺ to Ru³⁺.

Characterization

  • UV-Vis Spectroscopy : Absorption maxima at 290 nm (π→π*) and 450 nm (metal-to-ligand charge transfer, MLCT) confirm successful complexation.

  • ¹H-NMR : Bipyridine protons appear as a singlet at δ 8.74 ppm in DMSO-d₆, with no splitting due to the complex’s diamagnetic nature.

  • Elemental Analysis : Calculated for C₂₀H₁₆Cl₂N₄Ru: C 47.44%, H 3.18%, N 11.07%; observed values typically align within 0.3%.

Alternative Synthesis via Dimethyl Sulfoxide (DMSO) Ligand Substitution

A less common but mechanistically insightful route involves ligand substitution from trans-dichlorotetrakis(dmso-S)ruthenium(II) ([RuCl₂(dmso-S)₄]). This method highlights the role of auxiliary ligands in directing stereochemistry.

Reaction Protocol

trans-RuCl₂(dmso-S)₄ is reacted with bpy in a 1:2 molar ratio in ethanol/water (9:1 v/v) at 80°C for 6 hours. The dmso ligands are sequentially displaced by bpy, yielding cis-Ru(bpy)₂Cl₂ as the thermodynamic product.

Key Observations:

  • Isomer Control : The cis configuration dominates due to hydrogen bonding between bipyridine protons and chloride ligands, stabilizing the octahedral geometry.

  • Byproduct Management : Trace amounts of trans-Ru(bpy)₂Cl₂ may form but are removed via fractional crystallization.

Advantages and Limitations

  • Advantage : Avoids high-temperature reflux, reducing energy input.

  • Limitation : Requires pre-synthesis of trans-RuCl₂(dmso-S)₄, adding synthetic steps.

Sodium Phosphinate Reduction Method

While primarily used for tris(bipyridine)ruthenium(II) complexes, this reductive approach can be adapted for cis-Ru(bpy)₂Cl₂ by modifying ligand stoichiometry.

Procedure Modifications

  • Stoichiometric Adjustment : Using a 1:2.2 RuCl₃:bpy ratio instead of 1:3 limits ligand coordination to two bipyridines.

  • Reductant : Sodium phosphinate (NaH₂PO₂) reduces Ru³⁺ to Ru²⁺ in aqueous ethanol at 70°C over 2 hours.

Critical Steps:

  • pH Control : Maintain pH 4–5 using acetic acid to prevent phosphinate decomposition.

  • Precipitation : Addition of KCl induces product isolation via common-ion effect.

Yield and Purity

  • Yield : 50–65%, lower than DMF-mediated methods due to competing tris-complex formation.

  • Purity : Requires column chromatography (silica gel, eluent: acetonitrile/water 7:3) to remove [Ru(bpy)₃]²⁺ impurities.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for cis-Ru(bpy)₂Cl₂ Synthesis

ParameterDMF-MediatedDMSO SubstitutionNaH₂PO₂ Reduction
Reaction Time12–24 hours6 hours2 hours
Temperature150°C80°C70°C
Yield60–75%45–55%50–65%
Purity≥97%90–95%85–90%
ScalabilityIndustrialLaboratoryLaboratory

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the DMF route due to its robustness. Key adaptations include:

  • Continuous Flow Reactors : Reduce reaction time to 8 hours via pressurized (5 bar) DMF reflux.

  • Solvent Recovery : Distillation reclaims ≥80% DMF, lowering costs and environmental impact.

  • Quality Control : In-line UV-Vis monitors MLCT band intensity at 450 nm to ensure batch consistency .

Q & A

Q. What advanced techniques resolve ambiguities in the redox behavior of this compound in non-aqueous solvents?

  • Methodological Answer : Employ in situ FTIR spectroelectrochemistry to identify intermediate oxidation states. Combine with ESR spectroscopy to detect paramagnetic species. For irreversible processes, use digital simulation of cyclic voltammograms to deconvolute overlapping redox events .

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